2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid

Description

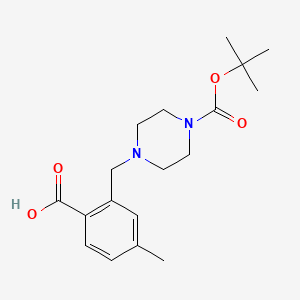

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a methyl group at the 4-position and a piperazine moiety at the 2-position. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthesis and modulate physicochemical properties. This compound is structurally distinct from simpler piperazine derivatives due to the combination of the Boc-protected piperazine, methylbenzoic acid backbone, and methylene linker, which collectively influence its solubility, reactivity, and biological interactions .

Its Boc group enhances lipophilicity compared to unprotected piperazines, while the methylbenzoic acid moiety contributes to moderate aqueous solubility .

Properties

Molecular Formula |

C18H26N2O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

4-methyl-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |

InChI |

InChI=1S/C18H26N2O4/c1-13-5-6-15(16(21)22)14(11-13)12-19-7-9-20(10-8-19)17(23)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,21,22) |

InChI Key |

QSRFGNFLXHCVGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)CN2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with tert-butoxycarbonyl piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid is not fully understood. as a piperazine derivative, it is likely to interact with neurotransmitter receptors and ion channels, leading to changes in their activity. The compound may bind to specific sites on these targets, altering their function and influencing various biochemical pathways.

Comparison with Similar Compounds

Piperazine Derivatives with Protective Groups

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6)

- Molecular Formula : C₁₁H₂₀N₂O₄

- Key Differences : Replaces the methylbenzoic acid group with acetic acid, reducing aromaticity and molecular weight.

- Properties : Higher hydrogen bond acceptor count (6 vs. ~5 in the target compound) and lower logP (1.43), indicating reduced lipophilicity. Reported to exhibit moderate gastrointestinal (GI) absorption and low blood-brain barrier (BBB) permeability .

- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) Molecular Formula: C₁₂H₁₆N₂O₂ Key Differences: Lacks the Boc group and methylene linker, featuring a direct piperazine-methyl substitution. Properties: Melting point 187–190°C, 97% purity.

Halogen-Substituted Analogues

Compounds such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) and C3–C7 () incorporate halogen atoms (Br, Cl, F) or electron-donating groups (methoxy, methylthio) on the aryl rings. These substituents:

Biphenyl-Containing Analogues

- 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2-(4-Boc-piperazin-1-yl)acetic acid | 3-(4-Methylpiperazin-1-yl)benzoic acid | 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid |

|---|---|---|---|---|

| Molecular Weight | ~349.4 g/mol | 244.29 g/mol | 220.26 g/mol | 427.91 g/mol |

| logP | ~2.8 (estimated) | 1.43 | 1.05 | ~4.2 (estimated) |

| Hydrogen Bond Acceptors | 5 | 6 | 4 | 4 |

| Melting Point | Not reported | Not reported | 187–190°C | Not reported |

| BBB Permeability | Low (predicted) | Low | Not reported | Not reported |

| GI Absorption | Moderate (predicted) | Moderate | Not reported | Not reported |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid with high purity?

- Methodology : A reductive amination strategy is commonly employed. For example, reacting 4-methyl-2-formylbenzoic acid with Boc-protected piperazine using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under inert conditions yields the target compound. Reaction progress is monitored via TLC (ethyl acetate/hexane, 35:65), followed by purification via flash chromatography .

- Key Considerations : Boc protection prevents undesired side reactions at the piperazine nitrogen. STAB selectively reduces imine intermediates without affecting ester or acid groups.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (C17H24N2O4; [M+H]<sup>+</sup> m/z 321.18).

- HPLC : Use a C18 column (e.g., Purospher® STAR) with UV detection at 254 nm to assess purity >97% .

Q. What are the critical stability considerations for storing this compound?

- Storage Conditions : Store at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation of the methylbenzoic acid moiety. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- Structural Analysis : Single-crystal X-ray diffraction reveals the spatial arrangement of the piperazine ring and tert-butyl group. For example, hydrogen bonding between the carboxylic acid and Boc carbonyl oxygen stabilizes the chair conformation of the piperazine ring .

- Data Contradictions : Discrepancies in melting points (e.g., 187–190°C vs. 239–241°C in related analogs) may arise from polymorphism or solvate formation. Differential scanning calorimetry (DSC) can clarify phase transitions .

Q. What strategies mitigate challenges in coupling this compound to peptide or protein targets?

- Activation Methods : Pre-activate the carboxylic acid group using HATU/DIPEA in DMF to form an acyloxyphosphonium intermediate, enabling efficient amide bond formation with amine-containing substrates.

- Side Reactions : Competing tert-butyl deprotection under acidic conditions requires pH control (pH 7–8) during conjugation .

Q. How does the Boc group influence the compound’s solubility and bioavailability in biological assays?

- Solubility Profile : The Boc group enhances lipophilicity (logP ~2.5), reducing aqueous solubility. Use co-solvents like DMSO (≤10% v/v) for in vitro assays.

- Bioavailability : Enzymatic cleavage of the Boc group in vivo generates a primary amine, which may interact with cellular targets (e.g., GPCRs or kinases) .

Q. What computational tools predict the compound’s interaction with biological targets?

- In Silico Approaches :

- Molecular Docking (AutoDock Vina) : Simulate binding to piperazine-recognizing receptors (e.g., serotonin or dopamine receptors).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET Prediction (SwissADME) : Estimate permeability (Caco-2 > 5 × 10<sup>−6</sup> cm/s) and cytochrome P450 inhibition risk .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.